molecular formula C13H23BN2O2 B1354174 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 847818-75-1

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No. B1354174
M. Wt: 250.15 g/mol
InChI Key: UCTGHVVGYUCXFN-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole, or more simply referred to as PYR-2-Methylpropyl, is an organic compound belonging to the pyrazole class of compounds. Pyrazoles are heterocyclic compounds containing a five-membered ring of three carbon atoms and two nitrogen atoms. PYR-2-Methylpropyl is a pyrazole derivative containing a methyl group and a boron atom. This compound has a wide range of applications in scientific research, including the synthesis of other compounds, as a catalyst, and as a reagent.

Scientific Research Applications

Chemistry and Synthesis of Pyrazoles

Pyrazoles are a crucial class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and organic synthesis. They serve as core structures in various compounds exhibiting significant agrochemical and pharmaceutical activities. Innovative synthetic strategies have been developed for pyrazole derivatives, showcasing their potential in creating novel therapeutic agents with diverse biological activities. These methods include reactions under microwave conditions and the use of various catalysts to enhance their chemical properties and biological activities, such as antimicrobial, antifungal, and anticancer effects (Sheetal et al., 2018).

Biological and Pharmacological Applications

Pyrazole compounds have been extensively studied for their therapeutic potential. They have shown a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The diversity in the biological spectrum of pyrazole derivatives is attributed to their structural versatility and the ability to incorporate various pharmacophoric groups into the pyrazole moiety. This has led to the development of novel pyrazole-based therapeutic agents aimed at treating various diseases, from microbial infections to chronic conditions and cancer (D. Karati et al., 2022).

Recent Advances in Pyrazole Research

Recent studies have focused on expanding the utility of pyrazole derivatives in medicinal chemistry, exploring new synthetic methods, and investigating their mechanisms of action against different disease targets. The exploration of multicomponent reactions (MCRs) for synthesizing bioactive pyrazole derivatives highlights the ongoing efforts to develop more efficient and sustainable chemical processes for creating these compounds. These advancements underline the significant role of pyrazole derivatives in drug discovery and development, offering promising avenues for the creation of new drugs with improved efficacy and safety profiles (Diana Becerra et al., 2022).

properties

IUPAC Name

1-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-10(2)9-16-11(7-8-15-16)14-17-12(3,4)13(5,6)18-14/h7-8,10H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTGHVVGYUCXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465155
Record name 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

CAS RN

847818-75-1
Record name 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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